1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(3-Methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-carboxamide derivative characterized by a 3-methylbenzyl substituent at the pyridine N1 position and a 3-nitrophenyl group attached via an amide linkage at the C3 position. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups on its aromatic rings introduces unique electronic and steric properties, influencing its reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-5-2-6-15(11-14)13-22-10-4-9-18(20(22)25)19(24)21-16-7-3-8-17(12-16)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTVNKGTFSYICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzylamine with 3-nitrobenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core structure.
Chemical Reactions Analysis
1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis. The nitro group and dihydropyridine core play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous dihydropyridine-carboxamide derivatives, focusing on substituent effects, molecular conformation, and intermolecular interactions.
Substituent Variations and Electronic Effects
Key Observations :
- Electron-Deficient vs. Electron-Rich Groups : The target compound’s 3-nitrophenyl group introduces stronger electron-withdrawing effects compared to the methoxy group in the fluorophenyl derivative . This may influence solubility and binding affinity in biological systems.
- Halogen vs. Nitro Substituents : Bromine in the bromo-methylphenyl analog enhances halogen bonding, whereas nitro groups in the target compound favor dipole-dipole interactions and hydrogen bonding .
- Planar Conformation : The target compound and the bromo-methylphenyl derivative exhibit near-planar conformations (dihedral angle <10°), critical for π-π stacking in crystal packing .
Hydrogen Bonding and Crystal Packing
Biological Activity
The compound 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a dihydropyridine core, which is essential for its biological activity.
Antimicrobial Activity
Research has indicated that various derivatives of dihydropyridine compounds exhibit antimicrobial properties. In particular, studies have shown that similar compounds can effectively inhibit bacterial growth, suggesting that 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may also possess such activity. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Escherichia coli |
Neuroprotective Effects
The neuroprotective potential of dihydropyridine derivatives has been explored in various studies. Compounds similar to 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been evaluated for their ability to act as substrates for monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurotoxicity associated with Parkinson’s disease . The capacity to inhibit MAO-B could suggest potential therapeutic applications in neurodegenerative diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit MAO-B, leading to increased levels of neurotransmitters such as dopamine.
- Antioxidant Properties : Dihydropyridines are known to exhibit antioxidant effects, which may contribute to their neuroprotective and antimicrobial activities.
- Interaction with Cellular Targets : The nitrophenyl group may enhance binding affinity to specific cellular targets, increasing the efficacy of the compound.
Case Studies
Several studies have assessed the biological activity of related dihydropyridine compounds:
- A study evaluated the neurotoxic effects of various analogs and found that those with higher MAO-B substrate activity were more neurotoxic .
- Another investigation into antimicrobial properties highlighted that modifications in the phenyl groups significantly influenced the efficacy against bacterial strains .
Q & A
Basic: What are the critical steps for synthesizing 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step reactions starting with intermediates like 3-methylbenzyl bromide and 3-nitroaniline. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the dihydropyridine core and substituents .
- Cyclization : Acid- or base-catalyzed cyclization under reflux (e.g., in DMF at 80–100°C) to form the dihydropyridine ring .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Purity Optimization : - Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
- Confirm structure and purity using ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for nitroaryl protons) and HPLC-MS (>95% purity) .
Basic: How is the molecular structure of this compound characterized, and what computational tools validate its reactivity?
Answer:
Structural Characterization :
- X-ray Crystallography : Resolves bond lengths/angles (e.g., dihydropyridine ring planarity; C=O bond ~1.22 Å) .
- NMR Spectroscopy : Assigns substituent positions (e.g., methylene protons at δ 4.5–5.0 ppm for the benzyl group) .
Computational Validation : - DFT Calculations (Gaussian 09): Predict electronic properties (HOMO-LUMO gap ~4.2 eV) and reactive sites .
- Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., enzymes like COX-2) to guide SAR studies .
Advanced: How do contradictory data on this compound’s biological activity arise, and how can they be resolved?
Answer:
Sources of Contradiction :
- Synthetic Variability : Impurities (e.g., unreacted nitroaryl intermediates) may skew bioassay results .
- Assay Conditions : Variability in cell lines (e.g., IC50 differences between HeLa vs. MCF-7 cells) or buffer pH affecting solubility .
Resolution Strategies : - Dose-Response Repetition : Conduct triplicate assays with standardized protocols (e.g., MTT assay, 48-hr incubation) .
- Metabolite Profiling : Use LC-MS/MS to rule out off-target effects from degradation products .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound’s enzyme inhibition?
Answer:
SAR Workflow :
Analog Synthesis : Modify substituents (e.g., replace 3-nitrophenyl with 3-aminophenyl) .
Kinetic Assays : Measure inhibition constants (Ki) via fluorescence polarization (e.g., for kinase targets) .
Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to quantify binding entropy/enthalpy .
Key Findings :
- The 3-nitro group enhances electron-withdrawing effects, improving affinity for oxidoreductases (e.g., NADPH oxidase) .
- Methyl substitution on the benzyl group increases lipophilicity (logP ~2.8), enhancing membrane permeability .
Advanced: How can researchers troubleshoot low yields in the final coupling step of synthesis?
Answer:
Common Issues :
- Steric Hindrance : Bulky substituents (e.g., 3-methylbenzyl) slow carboxamide formation.
- Side Reactions : Nitro group reduction under acidic conditions.
Solutions : - Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Temperature Control : Conduct reactions at 0–5°C to suppress nitro group side reactions .
- In Situ Monitoring : Employ FTIR to track carbonyl stretching (1700–1750 cm⁻¹) for real-time adjustment .
Basic: What analytical techniques confirm the compound’s stability under physiological conditions?
Answer:
Stability Profiling :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze via HPLC at 0, 6, 12, 24 hrs .
- Thermal Stability : TGA/DSC analysis (decomposition onset ~180°C) .
- Light Sensitivity : Conduct UV-Vis spectroscopy (λmax ~320 nm) under controlled光照 .
Advanced: What strategies optimize this compound’s bioavailability for in vivo studies?
Answer:
Bioavailability Enhancement :
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (>5 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
- Prodrug Design : Introduce ester groups (e.g., acetylated hydroxyl) for hydrolytic activation in plasma .
Basic: Which functional groups in this compound are most reactive, and how do they influence derivatization?
Answer:
Reactive Sites :
- Dihydropyridine Ring : Susceptible to oxidation (e.g., with KMnO4 to pyridine derivatives) .
- Carboxamide Group : Undergoes hydrolysis (acidic/basic conditions) to carboxylic acid .
- Nitro Group : Reduced to amine (H2/Pd-C) for further coupling (e.g., sulfonamide formation) .
Derivatization Guidance : - Protect the dihydropyridine ring with Boc groups during nitro reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
